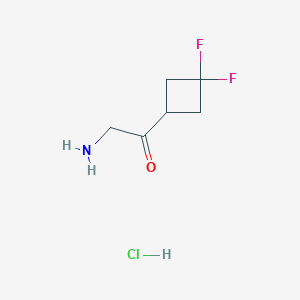

(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a method for the synthesis of (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone has been described, which involves six steps starting from D-pyroglutaminol . The key step involved the introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate .Aplicaciones Científicas De Investigación

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their microbial inhibitory properties, are crucial in understanding the impact on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These compounds, including hexanoic, octanoic, decanoic, and lauric acids, can damage cell membranes and decrease microbial internal pH, influencing metabolic engineering strategies aimed at increasing microbial robustness for industrial applications (Jarboe, Royce, & Liu, 2013).

Chlorogenic Acid (CGA) and Its Pharmacological Review

Chlorogenic Acid, a biologically active dietary polyphenol found in green coffee extracts and tea, exhibits a wide range of therapeutic roles including antioxidant, anti-inflammatory, and neuroprotective effects. Its potential in regulating lipid and glucose metabolism could offer insights into the utilization of similar carboxylic acid compounds for medical applications (Naveed et al., 2018).

Liquid-Liquid Extraction of Carboxylic Acids

The review of solvent developments for the extraction of carboxylic acids from aqueous streams highlights the importance of these compounds in the production of bio-based plastics. This study may inform the extraction and purification processes relevant to carboxylic acids in industrial settings (Sprakel & Schuur, 2019).

Biologically Active Compounds of Plants

This review emphasizes the antioxidant, antimicrobial, and cytotoxic activity of selected natural carboxylic acids, such as benzoic, cinnamic, and caffeic acids. Understanding these activities can guide the potential biomedical applications of similar compounds (Godlewska-Żyłkiewicz et al., 2020).

Sorption of Veterinary Pharmaceuticals in Soils

The review on the sorption of veterinary pharmaceuticals, including carboxylic acid compounds, in soils provides insights into their environmental behavior and fate. Such information is vital for assessing the environmental impact and biodegradability of carboxylic acids in agricultural and pharmaceutical industries (Tolls, 2001).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methyl-1-butanol", "morpholine", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium bicarbonate", "acetic anhydride", "sodium acetate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 3-methyl-1-butanol to 3-methyl-1-butyl morpholine\n- Add morpholine and sodium hydroxide to 3-methyl-1-butanol\n- Heat the mixture to reflux for 24 hours\n- Cool the mixture and extract the product with ethyl acetate\n- Dry the organic layer with sodium sulfate\n- Concentrate the organic layer to obtain 3-methyl-1-butyl morpholine", "Step 2: Conversion of 3-methyl-1-butyl morpholine to (3R,5R)-5-methylmorpholine-3-carboxylic acid\n- Dissolve 3-methyl-1-butyl morpholine in acetic anhydride\n- Add sodium acetate and heat the mixture to reflux for 24 hours\n- Cool the mixture and extract the product with ethyl acetate\n- Dry the organic layer with sodium sulfate\n- Concentrate the organic layer to obtain (3R,5R)-5-methylmorpholine-3-carboxylic acid", "Step 3: Conversion of (3R,5R)-5-methylmorpholine-3-carboxylic acid to (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride\n- Dissolve (3R,5R)-5-methylmorpholine-3-carboxylic acid in water\n- Add hydrochloric acid and stir the mixture until the pH reaches 2\n- Cool the mixture and filter the precipitated product\n- Wash the product with water and dry it to obtain (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride" ] } | |

Número CAS |

2140265-81-0 |

Nombre del producto |

(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride |

Fórmula molecular |

C6H12ClNO3 |

Peso molecular |

181.6 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.